An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Dual Steroid Sulfatase (STS) and 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Inhibitors
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Dual Steroid Sulfatase (STS) and 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The localized production of estradiol in hormone-dependent tissues is a critical driver in the progression of diseases such as breast cancer and endometriosis. Two key enzymes, steroid sulfatase (STS) and 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), play pivotal roles in the final steps of estradiol biosynthesis. Consequently, the simultaneous inhibition of both STS and 17β-HSD1 has emerged as a promising therapeutic strategy. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) that govern the design and optimization of potent and selective dual inhibitors, offering insights into the chemical scaffolds, key functional groups, and design principles that are crucial for the development of next-generation therapeutics for estrogen-dependent diseases.
Introduction: The Rationale for Dual Inhibition
Estrogens, particularly estradiol (E2), are potent signaling molecules that regulate cell proliferation and function in various tissues. In hormone-dependent diseases, the local, or intracrine, biosynthesis of E2 within the diseased tissue itself can fuel pathology, often rendering therapies that target systemic estrogen levels less effective.[1] Two principal pathways contribute to this local E2 production: the sulfatase pathway and the aromatase pathway.
-
The Sulfatase Pathway: This pathway begins with the conversion of estrone sulfate (E1S), an abundant and biologically inactive steroid conjugate, to estrone (E1) by the enzyme steroid sulfatase (STS) .
-
The 17β-HSD1-Mediated Conversion: Subsequently, 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) catalyzes the reduction of the less potent E1 to the highly potent estradiol (E2).[2][3] This final activation step is critical in amplifying the estrogenic signal within the target tissue.[2]
Selective inhibition of only one of these enzymes presents inherent limitations. Targeting only STS would not prevent the conversion of E1 produced via the aromatase pathway into E2.[4] Conversely, inhibiting only 17β-HSD1 would not block the formation of the estrogenically active E1 from E1S.[4] Therefore, a dual inhibitor that simultaneously blocks both STS and 17β-HSD1 offers a more comprehensive and potentially more effective approach to suppressing local estradiol production.[1][4][5][6] This strategy is particularly relevant as studies have shown increased expression of both STS and 17β-HSD1 in endometriotic tissues and in breast cancer tissues following treatment with aromatase inhibitors.[7][8]
Pharmacological Landscape of the Targets
A successful dual inhibitor design hinges on a thorough understanding of the distinct pharmacophoric requirements of each target enzyme.
Steroid Sulfatase (STS)
STS is a membrane-bound enzyme that hydrolyzes a variety of sulfated steroids. Its inhibitors are typically designed to mimic the endogenous substrate, E1S. The key pharmacophoric elements for potent STS inhibition are:
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A Steroidal or Non-Steroidal Scaffold: This provides the basic framework that fits within the enzyme's active site.
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A Sulfamate Group (-OSO₂NH₂): This is the critical functional group that leads to irreversible inhibition. The sulfamate moiety is recognized by the active site and subsequently undergoes a catalytic process that results in the sulfamoylation of a key active site formate residue, permanently inactivating the enzyme.
-
Aromatic Ring System: An aromatic A-ring, as seen in estrone-based inhibitors, is a common feature that contributes to binding affinity.
17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1)
17β-HSD1 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily and utilizes NADPH as a cofactor.[2] Its active site has been well-characterized, providing a basis for rational inhibitor design.[9] Key pharmacophoric features for 17β-HSD1 inhibitors include:
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A Scaffold Mimicking Estrone: Both steroidal and non-steroidal scaffolds have been successfully employed. The scaffold must correctly position the key interacting functional groups within the active site.
-
Hydrogen Bond Donors and Acceptors: Potent inhibitors typically possess functional groups capable of forming hydrogen bonds with key amino acid residues in the active site, such as His221 and Ser142. A phenolic hydroxyl group is a common feature for this purpose.
-
Hydrophobic Interactions: The inhibitor's scaffold should make favorable hydrophobic contacts within the largely lipophilic active site.
-
Selectivity over 17β-HSD2: It is crucial that inhibitors are selective for 17β-HSD1 over the type 2 isoform (17β-HSD2), which catalyzes the opposing, deactivating reaction of converting E2 to E1.[10][11] Inhibition of 17β-HSD2 would be counterproductive.[10]
Core of the Matter: SAR of Dual Inhibitors
The central challenge in designing dual STS/17β-HSD1 inhibitors is to integrate the distinct pharmacophoric requirements of both enzymes into a single molecule. The most prevalent strategy is a "drug-prodrug" or "designed multiple ligand" approach.[5][12] In this elegant design, the parent molecule is an irreversible STS inhibitor (the "drug"). Upon entering the cell, the sulfamate group is recognized and cleaved by STS. This cleavage not only inactivates STS but also unmasks a functional group (typically a phenol) that is essential for the molecule to then act as a potent inhibitor of 17β-HSD1 (the "prodrug" aspect).[12]
Key Chemical Scaffolds and their SAR
The natural substrate, estrone, provides a logical starting point for inhibitor design. Modifications at various positions on the steroidal backbone have been explored to optimize dual inhibitory activity.
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The Sulfamate Group: Typically placed at the C3 position, mimicking the sulfate group of E1S, to ensure recognition and irreversible inhibition of STS.[12]
-
Modifications at the C16 Position: The D-ring of the steroid is a prime location for introducing substituents that interact with the 17β-HSD1 active site without disrupting STS binding. Small, hydrophobic substituents at the C16β position have been shown to enhance 17β-HSD1 inhibitory potency.
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Modifications at the C2 and C4 Positions: Introducing small alkyl or halogen groups on the A-ring can modulate electronic properties and steric interactions, influencing the potency against both enzymes.
To improve upon the drug-like properties of steroidal compounds and explore novel chemical space, various non-steroidal scaffolds have been developed. These scaffolds aim to mimic the key pharmacophoric features of the steroidal inhibitors while offering greater synthetic tractability and potentially improved pharmacokinetic profiles.
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Furan-Based Scaffolds: Furan-based compounds have emerged as a promising class of dual inhibitors.[13][14] These molecules typically feature a central furan core with substituents designed to interact with the active sites of both enzymes. A key advantage of this scaffold is the ability to fine-tune the electronics and sterics of the molecule through modifications of the furan substituents.[15]
-
Biphenyl and Other Aromatic Scaffolds: Biphenyl and related aromatic systems can effectively mimic the A- and B-rings of the steroid nucleus. The key is to append the sulfamate and the latent 17β-HSD1 inhibitory pharmacophore at appropriate positions to achieve the desired dual activity.
Analysis of Substituent Effects
The following table summarizes the general structure-activity relationships for dual STS and 17β-HSD1 inhibitors based on the drug-prodrug concept.
| Structural Position | Modification | Effect on STS Inhibition | Effect on 17β-HSD1 Inhibition (Post-Sulfamate Cleavage) | Rationale/Causality |
| A-Ring (Phenolic position) | Sulfamate Ester (-OSO₂NH₂) | Essential | Essential (as the precursor to the active phenol) | The sulfamate is the warhead for irreversible STS inhibition. Its cleavage unmasks the phenol required for 17β-HSD1 binding. |
| D-Ring (or equivalent region) | Small, hydrophobic groups | Generally tolerated | Potency enhancing | These groups can occupy a hydrophobic pocket in the 17β-HSD1 active site, increasing binding affinity. |
| Scaffold Core | Rigidification | Generally favorable | Generally favorable | A more rigid scaffold can reduce the entropic penalty of binding to both enzymes. |
| Linker between core and D-ring region | Optimal length and flexibility | Can be sensitive | Crucial for correct positioning | The linker must position the D-ring substituents correctly within the 17β-HSD1 active site without compromising STS recognition. |
One notable example of a potent dual inhibitor is compound 9 described by Salah et al., which demonstrated nanomolar IC₅₀ values for both enzymes and effectively reversed E1S- and E1-induced cell proliferation.[1][5][6] Another promising class of furan-based dual inhibitors has also been reported, with some compounds showing excellent in vitro and in vivo potential for treating endometriosis.[13][14]
Experimental Protocols for Evaluation
The evaluation of dual STS and 17β-HSD1 inhibitors requires a multi-tiered approach, progressing from enzymatic assays to cell-based models.
In Vitro Enzyme Inhibition Assays
-
Enzyme Source: Partially purified human placental microsomes or recombinant human STS.
-
Substrate: Radiolabeled [³H]-Estrone-3-sulfate (E1S).
-
Incubation: Pre-incubate the enzyme with various concentrations of the test inhibitor for a defined period (e.g., 15 minutes) at 37°C in a suitable buffer (e.g., Tris-HCl).
-
Reaction Initiation: Add the radiolabeled substrate to start the reaction.
-
Reaction Termination and Extraction: After a specific time (e.g., 30 minutes), stop the reaction (e.g., by adding a strong base) and extract the steroids using an organic solvent (e.g., toluene or diethyl ether).
-
Separation and Quantification: Separate the product ([³H]-E1) from the substrate ([³H]-E1S) using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Quantify the radioactivity of the product spot/peak.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by non-linear regression analysis.
-
Enzyme Source: Partially purified human placental cytosol or recombinant human 17β-HSD1.[16]
-
Substrate: Radiolabeled [³H]-Estrone (E1).[16]
-
Cofactor: NADPH.[2]
-
Incubation: Incubate the enzyme, cofactor, and various concentrations of the test inhibitor at 37°C.[16]
-
Reaction Initiation: Add the radiolabeled E1 to start the reaction.[16]
-
Reaction Termination and Extraction: After a set time, terminate the reaction and extract the steroids with an organic solvent.[16]
-
Separation and Quantification: Separate the product ([³H]-E2) from the substrate ([³H]-E1) using HPLC with a radioflow detector.[16]
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
Cell-Based Assays for Dual-Inhibitor Efficacy
Cell-based assays are crucial for confirming that the inhibitors can penetrate cell membranes and engage their targets in a more physiologically relevant context.
-
Cell Line: T-47D is an estrogen-receptor-positive human breast cancer cell line commonly used for this purpose.
-
Culture Conditions: Culture cells in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids.
-
Stimulation: Stimulate cell proliferation by adding a precursor like E1S or E1 to the medium.
-
Treatment: Concurrently treat the cells with various concentrations of the dual inhibitor.
-
Proliferation Measurement: After a suitable incubation period (e.g., 4-6 days), assess cell proliferation using methods such as the MTT assay, CyQUANT assay, or by direct cell counting.
-
Data Analysis: Determine the inhibitor's ability to block precursor-induced cell proliferation and calculate an EC₅₀ value.
Visualizations
Diagram 1: The Dual Inhibition Strategy
Caption: Iterative workflow for the design, synthesis, and evaluation of dual STS/17β-HSD1 inhibitors.
Future Perspectives and Challenges
The development of dual STS and 17β-HSD1 inhibitors represents a significant advancement in the potential treatment of estrogen-dependent diseases. While substantial progress has been made, several challenges and future directions remain:
-
Optimizing Pharmacokinetics: Achieving a desirable pharmacokinetic profile, including good oral bioavailability and metabolic stability, is paramount for clinical success. [13][14]* Enhancing Selectivity: While selectivity over 17β-HSD2 is a primary focus, ensuring selectivity against a broader panel of related enzymes and off-targets is also crucial to minimize potential side effects.
-
Overcoming Resistance: As with any targeted therapy, the potential for the development of resistance mechanisms needs to be considered. Combination therapies with other agents, such as aromatase inhibitors, might offer a strategy to enhance efficacy and delay resistance. [2]* Exploring New Chemical Scaffolds: Continued exploration of novel, non-steroidal scaffolds will be essential for identifying candidates with improved drug-like properties and intellectual property potential.
References
-
Chanplakorn, N., Chanplakorn, P., Suzuki, T., Ono, K., Chan, M. S. M., Miki, Y., Saji, S., Ueno, T., Toi, M., & Sasano, H. (2010). Increased estrogen sulfatase (STS) and 17beta-hydroxysteroid dehydrogenase type 1(17beta-HSD1) following neoadjuvant aromatase inhibitor therapy in breast cancer patients. Breast Cancer Research and Treatment, 120(3), 639–648. [Link]
-
Salah, M., Abdelsamie, A. S., & Frotscher, M. (2017). First Dual Inhibitors of Steroid Sulfatase (STS) and 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): Designed Multiple Ligands as Novel Potential Therapeutics for Estrogen-Dependent Diseases. Journal of Medicinal Chemistry, 60(9), 4086–4092. [Link]
-
Salah, M., Wetzel, M., Abdelsamie, A. S., Hartmann, R. W., & Frotscher, M. (2023). Potent Dual Inhibitors of Steroid Sulfatase and 17β-Hydroxysteroid Dehydrogenase Type 1 with a Suitable Pharmacokinetic Profile for In Vivo Proof-of-Principle Studies in an Endometriosis Mouse Model. Journal of Medicinal Chemistry, 66(13), 8821–8841. [Link]
-
Salah, M., Abdelsamie, A. S., & Frotscher, M. (2017). First Dual Inhibitors of Steroid Sulfatase (STS) and 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): Designed Multiple Ligands as Novel Potential Therapeutics for Estrogen-Dependent Diseases. Journal of Medicinal Chemistry, 60(9), 4086-4092. [Link]
-
Salah, M., Abdelsamie, A. S., & Frotscher, M. (2017). First Dual Inhibitors of Steroid Sulfatase (STS) and 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): Designed Multiple Ligands as Novel Potential Therapeutics for Estrogen-Dependent Diseases. Journal of Medicinal Chemistry, 60(9), 4086-4092. [Link]
-
Salah, M., Abdelsamie, A. S., & Frotscher, M. (2017). First Dual Inhibitors of Steroid Sulfatase (STS) and 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): Designed Multiple Ligands as Novel Potential Therapeutics for Estrogen-Dependent Diseases. Journal of Medicinal Chemistry, 60(9), 4086–4092. [Link]
-
Salah, M., Abdelsamie, A. S., & Frotscher, M. (2017). First Dual Inhibitors of Steroid Sulfatase (STS) and 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): Designed Multiple Ligands as Novel Potential Therapeutics for Estrogen-Dependent Diseases. ResearchGate. [Link]
-
Salah, M., Wetzel, M., Abdelsamie, A. S., Engel, M., Hartmann, R. W., & Frotscher, M. (2022). Dual Targeting of Steroid Sulfatase and 17β-Hydroxysteroid Dehydrogenase Type 1 by a Novel Drug-Prodrug Approach: A Potential Therapeutic Option for the Treatment of Endometriosis. Journal of Medicinal Chemistry. [Link]
-
Poirier, D. (2019). Involvement of three enzymes (STS, 17β-HSD1 and aromatase) in the formation of estrogens (5-diol and E2) in breast cancer cells and tumors. ResearchGate. [Link]
-
Poirier, D. (2020). A Targeted-Covalent Inhibitor of 17β-HSD1 Blocks Two Estrogen-Biosynthesis Pathways: In Vitro (Metabolism) and In Vivo (Xenograft) Studies in T-47D Breast Cancer Models. Cancers, 12(1), 199. [Link]
-
Poirier, D. (2024). Recent advances in the development of 17beta-hydroxysteroid dehydrogenase inhibitors. Steroids, 109529. [Link]
-
Delvoux, B., D'Hooghe, T., Kyama, C., Vanhie, A., & Groothuis, P. (2014). Inhibition of Type 1 17β-Hydroxysteroid Dehydrogenase Impairs the Synthesis of 17β-Estradiol in Endometriosis Lesions. The Journal of Clinical Endocrinology & Metabolism, 99(1), 276–284. [Link]
-
Vuorinen, A., & Odermatt, A. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules, 20(12), 22597–22631. [Link]
-
Karkola, S., Alho-Richmond, S., & Wähälä, K. (2009). Pharmacophore modelling of 17beta-HSD1 enzyme based on active inhibitors and enzyme structure. Molecular and Cellular Endocrinology, 301(1-2), 225–228. [Link]
-
Salah, M., Wetzel, M., Abdelsamie, A. S., Hartmann, R. W., & Frotscher, M. (2023). Potent Dual Inhibitors of Steroid Sulfatase and 17β-Hydroxysteroid Dehydrogenase Type 1 with a Suitable Pharmacokinetic Profile for In Vivo Proof-of-Principle Studies in an Endometriosis Mouse Model. Journal of Medicinal Chemistry. [Link]
-
Wang, X., & Chen, S. (2011). Aromatase, Estrone Sulfatase, and 17β-Hydroxysteroid Dehydrogenase: Structure-Function Studies and Inhibitor Development. Journal of Steroid Biochemistry and Molecular Biology, 125(1-2), 39–49. [Link]
-
Marchais-Oberwinkler, S., Kruchten, P., & Frotscher, M. (2011). Structural Basis for Species Specific Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): Computational Study and Biological Validation. PLoS ONE, 6(8), e22678. [Link]
-
Schuster, D., Nashev, L. G., Kirchmair, J., Laggner, C., Wolber, G., Langer, T., & Odermatt, A. (2014). Ligand-based pharmacophore modeling and virtual screening for the discovery of novel 17β-hydroxysteroid dehydrogenase 2 inhibitors. Journal of Medicinal Chemistry, 57(14), 6149–6160. [Link]
-
Poutanen, M., & Vihko, R. (1997). Structure and function of 17β-hydroxysteroid dehydrogenase type 1 and type 2. Journal of Endocrinology, 154(S1), S201–S206. [Link]
-
Bey, E., Marchais-Oberwinkler, S., Kruchten, P., Frotscher, M., Werth, R., Oster, A., & Hartmann, R. W. (2021). 17β-Hydroxysteroid Dehydrogenase Type 1 Inhibition: A Potential Treatment Option for Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry, 64(23), 17356–17373. [Link]
-
Wang, Y., Zhang, Y., & Chen, L. (2021). Molecular Mechanism Study on Stereo-Selectivity of α or β Hydroxysteroid Dehydrogenases. International Journal of Molecular Sciences, 22(5), 2411. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aromatase, Estrone Sulfatase, and 17β-Hydroxysteroid Dehydrogenase: Structure-Function Studies and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. First Dual Inhibitors of Steroid Sulfatase (STS) and 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): Designed Multiple Ligands as Novel Potential Therapeutics for Estrogen-Dependent Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Increased estrogen sulfatase (STS) and 17beta-hydroxysteroid dehydrogenase type 1(17beta-HSD1) following neoadjuvant aromatase inhibitor therapy in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacophore modelling of 17beta-HSD1 enzyme based on active inhibitors and enzyme structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases | MDPI [mdpi.com]
- 11. Molecular Mechanism Study on Stereo-Selectivity of α or β Hydroxysteroid Dehydrogenases | MDPI [mdpi.com]
- 12. figshare.com [figshare.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. acs.figshare.com [acs.figshare.com]
- 15. ricerca.uniba.it [ricerca.uniba.it]
- 16. Structural Basis for Species Specific Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): Computational Study and Biological Validation - PMC [pmc.ncbi.nlm.nih.gov]
